molecular formula C8H13NO5 B1596643 (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester CAS No. 5410-10-6

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester

Cat. No.: B1596643
CAS No.: 5410-10-6
M. Wt: 203.19 g/mol
InChI Key: UCQUYWATETZECV-UHFFFAOYSA-N
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Description

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester is an organic compound with a complex structure that includes functional groups such as acetyl, methoxycarbonylmethyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxycarbonylation: The addition of a methoxycarbonyl group to the intermediate product.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Common industrial techniques include:

    Catalytic processes: Using catalysts to speed up the reaction and improve yield.

    Solvent extraction: To purify the final product.

    Recrystallization: To obtain the compound in a pure, crystalline form.

Chemical Reactions Analysis

Types of Reactions

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow it to interact with various biomolecules, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug precursor or intermediate. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and methoxycarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pathways involved may include enzymatic catalysis and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (Acetyl-methoxycarbonylmethyl-amino)-propionic acid methyl ester
  • (Acetyl-methoxycarbonylmethyl-amino)-butyric acid methyl ester
  • (Acetyl-methoxycarbonylmethyl-amino)-valeric acid methyl ester

Uniqueness

Compared to similar compounds, (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester has a unique combination of functional groups that confer specific reactivity and properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-6(10)9(4-7(11)13-2)5-8(12)14-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQUYWATETZECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279395
Record name Dimethyl 2,2'-(acetylazanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-10-6
Record name 5410-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-(acetylazanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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